molecular formula C10H21ClN2O2 B2769374 tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride CAS No. 2094411-58-0

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride

Cat. No. B2769374
M. Wt: 236.74
InChI Key: VUVVWKLDUAUSEO-UHFFFAOYSA-N
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Description

“tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride” is a chemical compound with the CAS Number: 2089245-28-1 . It has a molecular weight of 236.74 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually available in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H/t7-,8-; . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 236.74 . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the resources I have.

Scientific Research Applications

Enantioselective Synthesis of Carbocyclic Analogues

The compound tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride serves as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its utility in such syntheses highlights its importance in developing nucleoside analogues, which are crucial in antiviral and anticancer therapies (Ober et al., 2004).

Spirocyclopropanated Analogues Synthesis

This compound is also a precursor in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. These analogues are developed through a multi-step process that includes cocyclization, illustrating the compound's role in creating novel insecticides with potentially enhanced efficacy and selectivity (Brackmann et al., 2005).

Stereoselective Synthesis of Factor Xa Inhibitors

An efficient route for the preparation of six stereoisomers of tert-butyl [(1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate starting from simple cyclohexene derivatives demonstrates its application in the synthesis of factor Xa inhibitors. This underscores its potential in developing anticoagulant medications (Wang et al., 2017).

Photocatalyzed Amination for 3-Aminated Chromones

The compound has been used as a versatile amidyl-radical precursor in a photoredox-catalyzed amination process. This methodology enables the construction of 3-aminochromones under mild conditions, further demonstrating the compound's versatility in synthesizing complex organic molecules for various applications (Wang et al., 2022).

Cyclizative Atmospheric CO2 Fixation

tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride plays a role in the cyclizative fixation of atmospheric CO2, showcasing its potential in environmental chemistry applications. This process efficiently leads to cyclic carbamates, illustrating a novel approach to utilizing CO2 as a raw material in organic synthesis (Takeda et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVVWKLDUAUSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride

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